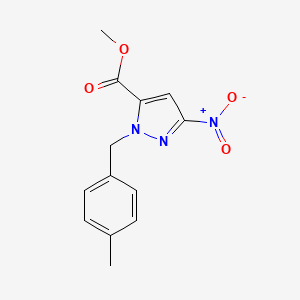

methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Description

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a 4-methylbenzyl group at the 1-position, a nitro (-NO₂) group at the 3-position, and a methyl ester (-COOCH₃) at the 5-position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications .

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-3-5-10(6-4-9)8-15-11(13(17)20-2)7-12(14-15)16(18)19/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFJIIVNICSFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and esterification steps, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Halogenated Derivatives: Electrophilic substitution can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate and related pyrazole derivatives:

Substituent Effects on Reactivity and Stability

- Nitro Group : The nitro group at the 3-position in the target compound confers strong electron-withdrawing effects, which may stabilize the pyrazole ring against electrophilic attacks but reduce nucleophilic substitution reactivity compared to chloro or methoxy substituents .

- Ester vs. Ethyl esters (e.g., ) may further increase lipophilicity but reduce crystallinity.

Aromatic Substitution Patterns

- 4-Methylbenzyl vs. Benzyl : The 4-methylbenzyl group in the target compound introduces moderate steric bulk and electron-donating effects compared to unsubstituted benzyl (e.g., ), which could influence binding interactions in biological systems .

- Chlorophenyl vs. Nitro : Chlorophenyl substituents (e.g., ) increase lipophilicity and may enhance antimicrobial activity, whereas nitro groups could act as prodrug moieties, undergoing reduction to amines in vivo .

Biological Activity

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- IUPAC Name: Methyl 2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylate

- Molecular Formula: C13H13N3O4

- Molecular Weight: 275.26 g/mol

- CAS Number: 402614-11-3

The compound features a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylate ester, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. Additionally, the pyrazole ring may bind to enzymes or receptors, modulating their activity and resulting in various biological effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A comparative analysis revealed that certain derivatives exhibited significant inhibitory effects against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Yes |

| 10 | Not specified | Yes |

| 13 | Not specified | Yes |

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib | 54.65 | Reference |

Preliminary findings suggest that modifications to the pyrazole structure may enhance anti-inflammatory activity, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized, with some showing promising anti-inflammatory and antimicrobial activities comparable to established drugs .

- Pharmacological Screening : In vivo studies demonstrated that certain derivatives exhibited significant analgesic effects, further validating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.